molecular formula C17H17ClN2O2S B11563547 2-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]acetohydrazide

2-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11563547
M. Wt: 348.8 g/mol
InChI Key: HTHYFPSGXJDASN-GRSHGNNSSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, a chlorophenyl group, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.

    Introduction of the chlorophenyl group: The hydrazide is then reacted with 4-chlorobenzenethiol in the presence of a base, such as sodium hydroxide, to introduce the chlorophenyl group.

    Condensation reaction: Finally, the compound undergoes a condensation reaction with 3-methoxy-4-methylbenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives at the chlorophenyl group.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
  • 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
  • 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]acetohydrazide is unique due to the presence of the methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17ClN2O2S

Molecular Weight

348.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(Z)-(3-methoxy-4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O2S/c1-12-3-4-13(9-16(12)22-2)10-19-20-17(21)11-23-15-7-5-14(18)6-8-15/h3-10H,11H2,1-2H3,(H,20,21)/b19-10-

InChI Key

HTHYFPSGXJDASN-GRSHGNNSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N\NC(=O)CSC2=CC=C(C=C2)Cl)OC

Canonical SMILES

CC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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